2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide, also known as CFPP, is a widely studied chemical compound due to its potential therapeutic applications. This compound belongs to the class of amides and has a molecular weight of 363.83 g/mol. CFPP is a white or off-white powder that is soluble in organic solvents like ethanol and dimethyl sulfoxide.
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide has been extensively studied for its potential therapeutic applications. Some of the areas where this compound has shown promising results include cancer treatment, inflammation, and pain management. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of arthritis and colitis. This compound has also been found to have analgesic effects in animal models of neuropathic pain.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to modulate the activity of certain receptors that are involved in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes like cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2) that are involved in the production of inflammatory mediators. This compound has also been found to modulate the activity of certain receptors like the transient receptor potential vanilloid 1 (TRPV1) receptor that is involved in pain sensation.
Advantages and Limitations for Lab Experiments
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to work with in the lab. However, this compound has some limitations as well. It is a relatively new compound, and its mechanism of action is not fully understood. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide. Some of the areas that need further investigation include the mechanism of action, toxicity, and pharmacokinetics of this compound. There is also a need to study the efficacy of this compound in different animal models of cancer, inflammation, and pain. Furthermore, the potential of this compound as a lead compound for drug development needs to be explored further. Finally, the development of new and efficient synthesis methods for this compound can help in the large-scale production of this compound for further research and development.
Conclusion:
In conclusion, this compound is a promising compound that has several potential therapeutic applications. Its wide range of biochemical and physiological effects makes it a promising candidate for drug development. Further research on this compound can help in the development of new drugs for cancer, inflammation, and pain management.
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO2/c1-10-7-15(8-11(2)16(10)18)22-12(3)17(21)20-14-6-4-5-13(19)9-14/h4-9,12H,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEGLTKJALMLJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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